molecular formula C22H29N3O10 B12744699 (E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate CAS No. 104373-91-3

(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate

Cat. No.: B12744699
CAS No.: 104373-91-3
M. Wt: 495.5 g/mol
InChI Key: PTJLUJOXDMAMBD-LVEZLNDCSA-N
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Description

(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound consists of a butenedioic acid moiety and a methyl ester of a pyridinylpiperazine derivative, making it a subject of study for its reactivity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the butenedioic acid moiety: This can be achieved through the oxidation of butene derivatives under controlled conditions.

    Synthesis of the pyridinylpiperazine derivative: This involves the reaction of pyridine with piperazine in the presence of suitable catalysts.

    Esterification: The final step involves the esterification of the synthesized intermediates to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and piperazinyl moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which (E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate specific enzymes, leading to changes in cellular processes.

Properties

CAS No.

104373-91-3

Molecular Formula

C22H29N3O10

Molecular Weight

495.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;methyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate

InChI

InChI=1S/C14H21N3O2.2C4H4O4/c1-12(11-14(18)19-2)16-7-9-17(10-8-16)13-5-3-4-6-15-13;2*5-3(6)1-2-4(7)8/h3-6,12H,7-11H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

PTJLUJOXDMAMBD-LVEZLNDCSA-N

Isomeric SMILES

CC(N1CCN(CC1)C2=CC=CC=N2)CC(=O)OC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(CC(=O)OC)N1CCN(CC1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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